Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of indene derivatives with ethyl chloroformate and ammonia. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of discoidin domain receptor 1 (DDR1), which plays a role in cell adhesion and migration .
Comparison with Similar Compounds
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate can be compared with other similar compounds such as:
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but different functional groups.
Ethyl 1H-indole-3-carboxylate: Contains an indole ring instead of an indene ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
61372-32-5 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-5-3-8-7-9(13)4-6-10(8)11/h4,6-7,11H,2-3,5,13H2,1H3 |
InChI Key |
UHISTLDHHIQDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.